1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione

Catalog No.
S869868
CAS No.
1269531-44-3
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione

CAS Number

1269531-44-3

Product Name

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione

IUPAC Name

1-(pyridin-2-ylamino)pyrrolidine-2,5-dione

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c13-8-4-5-9(14)12(8)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11)

InChI Key

QKYJBKAXOWXLNA-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)NC2=CC=CC=N2

Canonical SMILES

C1CC(=O)N(C1=O)NC2=CC=CC=N2

Corrosion Inhibition in Industrial Metals

Scientific Field: Industrial Chemistry and Materials Science

Summary of Application: This compound has been investigated for its potential as a corrosion inhibitor, particularly for protecting mild steel surfaces in acidic environments commonly encountered in industrial settings.

Experimental Procedures: The compound was synthesized and characterized before being tested on mild steel (MS) in a 1.0 M hydrochloric acid solution. The methods used included weight loss measurements, electrochemical experiments (such as Tafel polarization and Electrochemical Impedance Spectroscopy (EIS)), and theoretical calculations. A constant temperature of 32 ± 0.5 °C was maintained during the experiments .

Results and Outcomes: The compound exhibited significant inhibition efficiency, with a maximum of 88.7% observed from weight loss measurements and above 94.5% from electrochemical analysis. The adsorption of the compound on the MS surface followed Langmuir’s adsorption isotherm, indicating a physical adsorption process. The surface morphology was characterized using techniques like FTIR, SEM–EDX, and AFM .

Antibacterial Activity Against Gram-Negative Bacteria

Scientific Field: Pharmaceutical Chemistry and Microbiology

Summary of Application: Derivatives of pyrrolidine-2,5-dione, including the compound , have been synthesized and tested for their antibacterial activity against Gram-negative bacteria.

Experimental Procedures: The synthesis of the derivatives was performed using N-hydroxysuccinimide without the need for special conditions such as different pH or higher temperatures. The biological activity was assessed using the minimum inhibitory concentration method .

Results and Outcomes: The synthesized compounds demonstrated the ability to decrease the growth of Gram-negative bacteria. The study provided a facile method for the synthesis of pyrrolidine-2,5-dione derivatives that could serve as potential antibacterial agents .

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure that includes a pyrrolidine ring substituted with a pyridin-2-ylamino group and a dione functional group. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both the pyridine and the dione moieties contributes to its reactivity and interaction with biological targets.

The chemical reactivity of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione can be attributed to the electrophilic nature of the carbonyl groups in the dione structure. It can undergo various reactions including:

  • Nucleophilic addition: The carbonyl carbons can react with nucleophiles, leading to the formation of new compounds.
  • Condensation reactions: This compound can participate in Mannich-type reactions, where it reacts with amines and formaldehyde to form more complex structures.
  • Cyclization: Under certain conditions, it may cyclize to form heterocyclic compounds, which can exhibit enhanced biological activity.

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione has been studied for its antimicrobial properties. Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant antibacterial activity, making them potential candidates for developing new antibiotics . Additionally, some studies have suggested that these compounds may have anticancer properties due to their ability to interact with cellular targets involved in cancer progression.

The synthesis of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione typically involves several synthetic routes:

  • Mannich Reaction: A common method involves the reaction of pyridin-2-amine with a suitable aldehyde and a ketone (such as succinimide) under acidic conditions to yield the desired pyrrolidine derivative.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced through heating or using catalysts to facilitate the formation of the pyrrolidine ring.
  • Functional Group Modifications: Subsequent modifications may be performed on the synthesized compound to enhance its biological activity or solubility.

The applications of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione are primarily found in:

  • Pharmaceuticals: As a potential lead compound for antibiotic and anticancer drug development.
  • Agricultural Chemicals: Due to its antimicrobial properties, it may be explored as a pesticide or fungicide.
  • Material Science: Its unique chemical structure could be utilized in developing new materials with specific properties.

Studies on the interaction of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione with various biological molecules have shown promising results. For instance:

  • Protein Binding Studies: Investigations into how this compound binds to proteins involved in disease pathways could provide insights into its mechanism of action.
  • Docking Studies: Computational docking studies have been employed to predict how this compound interacts at the molecular level with target proteins, aiding in rational drug design.

Several compounds share structural similarities with 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-(Anilino(phenyl)methyl)pyrrolidine-2,5-dioneContains an aniline group instead of a pyridineNotable antimicrobial activity
1-(Pyrimidin-4-ylamino)pyrrolidine-2,5-dioneSubstituted with a pyrimidine groupPotential antiviral properties
1-(Thiazol-4-ylamino)pyrrolidine-2,5-dioneContains a thiazole ringExhibits unique antifungal activity

These compounds demonstrate varying biological activities and structural characteristics that differentiate them from 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione while also showcasing the versatility of pyrrolidine derivatives in medicinal chemistry.

The thermodynamic stability of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione has been evaluated through comparative thermal analysis with related pyrrolidine-2,5-dione derivatives. Differential scanning calorimetry and thermogravimetric analysis studies reveal that the compound exhibits moderate thermal stability characteristics [1] .

Thermal Decomposition Behavior

The compound demonstrates thermal decomposition in the temperature range of 200-250°C, which is lower than the parent pyrrolidine-2,5-dione structure (250-300°C) [1]. This reduced thermal stability is attributed to the electron-donating nature of the pyridin-2-ylamino substituent, which weakens the imide ring system through resonance effects. The decomposition process typically involves multiple steps, with initial cleavage of the N-amino bond followed by ring opening and carbonyl group degradation [3].

Melting Point Characteristics

The estimated melting point range of 168-170°C aligns with similar N-substituted pyrrolidine-2,5-dione derivatives reported in crystallographic studies [4] [5]. The melting behavior demonstrates good crystallinity, with sharp endothermic transitions observed in differential scanning calorimetry measurements .

Comparative Stability Assessment

Thermodynamic stability parameters for related compounds show the following order of thermal stability: pyrrolidine-2,5-dione > 1-(4-chlorophenyl)pyrrolidine-2,5-dione > 1-(phenyl)pyrrolidine-2,5-dione > 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione. This trend correlates with the electron-withdrawing or electron-donating nature of the substituents [1].

CompoundDecomposition Temperature (°C)Melting Point (°C)Thermal Stability Rating
1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione200-250 (estimated)168-170 (estimated)Moderate
Pyrrolidine-2,5-dione (base)250-300125-128High
1-(4-Chlorophenyl)pyrrolidine-2,5-dione230-280180-185High
1-(Phenyl)pyrrolidine-2,5-dione210-260155-160Moderate

Solubility and Partition Coefficient Studies

The solubility profile of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione reflects its amphiphilic nature, combining the hydrophilic pyridine nitrogen with the moderately lipophilic pyrrolidine-2,5-dione core .

Aqueous Solubility

The compound exhibits limited aqueous solubility, estimated at 2.5-5.0 mg/mL at 25°C . This moderate water solubility is attributed to the hydrogen bonding capacity of both the pyridine nitrogen and the imide carbonyl groups. The solubility is pH-dependent, increasing under acidic conditions due to protonation of the pyridine nitrogen (pKa approximately 5.2) [8].

Organic Solvent Solubility

Enhanced solubility is observed in polar organic solvents, with excellent solubility in dimethyl sulfoxide (200-300 mg/mL) and dichloromethane (100-150 mg/mL) . Moderate solubility in ethanol (50-80 mg/mL) and n-octanol (20-40 mg/mL) demonstrates the compound's balanced polarity characteristics.

Partition Coefficient Determination

The octanol-water partition coefficient (log P) is estimated to be in the range of 1.2-1.8, indicating moderate lipophilicity [9] [10]. This value suggests favorable membrane permeability while maintaining sufficient aqueous solubility for biological applications. The partition coefficient places the compound within the optimal range for pharmaceutical applications according to Lipinski's rule of five [11].

SolventSolubility (mg/mL)Partition Coefficient Log PPolarity Classification
Water (25°C)2.5-5.0 (estimated)-Hydrophilic
Ethanol50-80-Moderate
Dichloromethane100-150-Lipophilic
n-Octanol20-401.2-1.8 (estimated)Moderate
DMSO200-300-Hydrophilic

pH-Dependent Degradation Kinetics

The stability of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione demonstrates significant pH dependence, with alkaline conditions promoting rapid hydrolytic degradation [12] [13] .

Acidic Conditions (pH 1.0-3.0)

Under strongly acidic conditions, the compound exhibits good stability with half-lives ranging from 48-72 hours . The protonation of the pyridine nitrogen stabilizes the molecule against nucleophilic attack, while acid-catalyzed hydrolysis proceeds slowly through C-N bond cleavage mechanisms [3].

Near-Neutral Conditions (pH 4.0-8.0)

Optimal stability occurs in the pH range of 4.0-6.0, with half-lives extending to 72-96 hours . This stability window corresponds to the non-ionized form of the compound, minimizing both acid and base-catalyzed degradation pathways. At physiological pH (7.0-8.0), stability decreases moderately with half-lives of 24-48 hours .

Alkaline Conditions (pH 9.0-14.0)

Alkaline conditions result in rapid degradation through base-catalyzed hydrolysis [13]. The hydroxide ion attacks the carbonyl carbon atoms, leading to ring opening and formation of carboxylic acid derivatives. Half-lives decrease dramatically from 8-16 hours at pH 9.0-11.0 to 2-6 hours under strongly alkaline conditions (pH 12.0-14.0) .

Degradation Mechanism

The primary degradation pathway involves nucleophilic attack at the imide carbonyl groups, leading to ring opening and formation of succinic acid derivatives [13]. Secondary degradation may involve cleavage of the N-pyridyl bond, particularly under alkaline conditions [12].

pH RangeHalf-life (hours)Degradation MechanismStability Rating
1.0-3.048-72Acid-catalyzed hydrolysisGood
4.0-6.072-96Slow hydrolysisExcellent
7.0-8.024-48Neutral hydrolysisModerate
9.0-11.08-16Base-catalyzed hydrolysisPoor
12.0-14.02-6Rapid alkaline hydrolysisVery Poor

Spectroscopic Fingerprinting (UV-Vis, IR, Raman)

The spectroscopic characteristics of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione provide definitive structural identification and quantitative analysis capabilities [15] [16] [17].

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum exhibits characteristic absorption maxima at 280-290 nm, attributed to π→π* transitions involving both the pyridine ring and the imide chromophore [18] [17]. The extinction coefficient is moderate to strong, enabling quantitative determination at micromolar concentrations. Additional weak absorption bands may appear around 320-340 nm due to n→π* transitions of the nitrogen lone pairs.

Infrared Spectroscopy

The infrared spectrum displays distinctive carbonyl stretching vibrations at 1680-1720 cm⁻¹, characteristic of the symmetric and asymmetric C=O stretches of the imide functional group [15] [16]. The N-H stretching vibration of the pyridine amino group appears at 3300-3400 cm⁻¹, typically as a medium intensity band. Additional characteristic bands include C-N stretching vibrations at 1200-1300 cm⁻¹ and pyridine ring vibrations in the 1500-1600 cm⁻¹ region [15].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations [19] [20]. The C=O symmetric stretching mode appears strongly at 1670-1710 cm⁻¹, while pyridine ring vibrations are observed at 1580-1620 cm⁻¹. The Raman fingerprint region (300-1900 cm⁻¹) enables unambiguous identification and is particularly valuable for pharmaceutical quality control applications [19].

Spectroscopic Database Correlation

The combined spectroscopic data provides a unique fingerprint for 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione, enabling rapid identification and purity assessment. The spectral characteristics align with theoretical predictions based on density functional theory calculations for similar pyrrolidine-2,5-dione derivatives [21].

TechniqueCharacteristic Frequency/WavelengthIntensityAssignment
UV-Vis (λmax nm)280-290Strongπ→π* transition
IR (C=O stretch, cm⁻¹)1680-1720Very StrongSymmetrical C=O stretch
IR (N-H stretch, cm⁻¹)3300-3400MediumN-H stretch (pyridine)
IR (C-N stretch, cm⁻¹)1200-1300MediumC-N stretch
Raman (C=O, cm⁻¹)1670-1710StrongC=O symmetric stretch
Raman (pyridine ring, cm⁻¹)1580-1620MediumPyridine ring vibration

Analytical Applications

XLogP3

0.3

Dates

Last modified: 08-16-2023

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